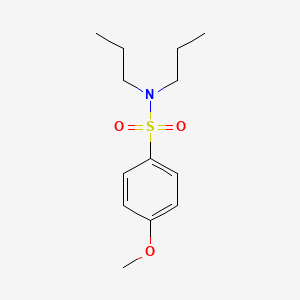

4-methoxy-N,N-dipropylbenzenesulfonamide

説明

4-Methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the para position and two n-propyl groups on the nitrogen atom. Its molecular formula is C₁₃H₂₁NO₃S, with a molecular weight of 271.38 g/mol (calculated) . The compound is commercially available (e.g., Alinda Chemical SC: IBS-L0136580) and has applications in organic synthesis and pharmaceutical research, particularly as a precursor or intermediate in the development of bioactive molecules .

Key structural features include:

- Sulfonamide group (-SO₂N): Provides hydrogen-bonding capacity and influences solubility.

- Methoxy group (-OCH₃): Enhances electron density on the aromatic ring, affecting reactivity and interactions with biological targets.

- N,N-dipropyl substituents: Increase lipophilicity, impacting membrane permeability and metabolic stability.

特性

分子式 |

C13H21NO3S |

|---|---|

分子量 |

271.38 g/mol |

IUPAC名 |

4-methoxy-N,N-dipropylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO3S/c1-4-10-14(11-5-2)18(15,16)13-8-6-12(17-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |

InChIキー |

DVCUIDDJBLKLQW-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dipropylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 4-methoxy-N,N-dipropylbenzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-methoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 4-hydroxy-N,N-dipropylbenzenesulfonamide.

Reduction: N,N-dipropylbenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the substituent used.

科学的研究の応用

4-methoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

作用機序

The mechanism of action of 4-methoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the sulfonamide moiety play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function .

類似化合物との比較

Table 1: Structural and Physicochemical Comparisons

Substituent Effects

Methoxy vs. Methyl Groups

Replacing the methyl group in 4-methyl-N,N-dipropylbenzenesulfonamide with a methoxy group increases polarity due to the electron-donating -OCH₃ group.

Alkyl Chain Length (Propyl vs. Ethyl/Isopropyl)

- N,N-Diethyl analogues (e.g., N,N-diethyl-3-amino-4-methoxybenzenesulfonamide) exhibit shorter alkyl chains, reducing lipophilicity and metabolic stability compared to dipropyl derivatives .

生物活性

4-Methoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H19NO3S

- Molecular Weight : 273.36 g/mol

- IUPAC Name : 4-methoxy-N,N-dipropylbenzenesulfonamide

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other benzenesulfonamide derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule formation which is crucial for cell division .

- Inhibition of STAT3 Phosphorylation : It has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation, thereby affecting cancer cell growth .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- IC50 Values : In vitro studies demonstrated that derivatives of 4-methoxy-N,N-dipropylbenzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines:

These values indicate a strong inhibitory effect on tumor cell proliferation, suggesting its utility in cancer therapy.

Comparison with Other Compounds

The biological activity of 4-methoxy-N,N-dipropylbenzenesulfonamide can be compared with other similar sulfonamide compounds:

| Compound | Target | IC50 Value (μM) | Comments |

|---|---|---|---|

| 4-Methoxy-N,N-dipropylbenzenesulfonamide | Tubulin/STAT3 | 1.35 - 3.04 | Dual-target inhibitor |

| DL14 | Tubulin/STAT3 | 0.83 (tubulin) | Stronger single-target inhibitor |

| TG03 | STAT3 | Not specified | Effective against STAT3 |

Study on Dual-Target Inhibition

A study conducted on a series of sulfonamide derivatives, including 4-methoxy-N,N-dipropylbenzenesulfonamide, focused on their ability to target both tubulin and STAT3 pathways. The findings indicated that compounds like DL14 showed dual inhibitory effects, which were superior in terms of overall antitumor efficacy compared to single-target inhibitors .

In Vivo Efficacy

Further investigations into in vivo models demonstrated that treatment with this compound resulted in over 80% inhibition of tumor growth in xenograft models. This highlights its potential as a viable therapeutic option for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。